molecular formula C12H8BrClN2 B3239139 5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile CAS No. 142045-00-9

5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile

Cat. No. B3239139
CAS RN: 142045-00-9
M. Wt: 295.56 g/mol
InChI Key: HKRJZVZWRWZWCJ-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile is a chemical compound with the molecular formula C13H8BrClN2. This compound is a pyrrole derivative that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting mitochondrial function. Additionally, the antibacterial activity of this compound may be due to its ability to disrupt bacterial cell membranes and inhibit bacterial protein synthesis.
Biochemical and Physiological Effects
5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile has been shown to have various biochemical and physiological effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes and inhibiting bacterial protein synthesis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile in lab experiments is its potent anticancer and antibacterial activity. This compound may be useful for studying the mechanisms of cancer and bacterial cell death. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Care should be taken when handling this compound, and appropriate safety measures should be implemented.

Future Directions

There are several future directions for the study of 5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile. One direction is the development of more potent analogs of this compound for use in cancer and bacterial research. Additionally, the mechanisms of action of this compound should be further elucidated to better understand its potential applications in scientific research. Finally, the potential toxicity of this compound should be further studied to ensure its safe use in lab experiments.

Scientific Research Applications

5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile has been extensively studied for its potential applications in scientific research. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

5-bromo-1-(2-chloro-4-methylphenyl)pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2/c1-8-2-4-11(10(14)6-8)16-9(7-15)3-5-12(16)13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRJZVZWRWZWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CC=C2Br)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-(2-chloro-4-methylphenyl)-1H-pyrrole-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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